Tert-butyl methyl(piperidin-4-yl)carbamate

Description

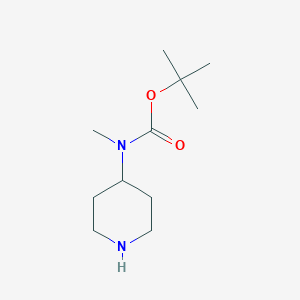

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJOYDXRUBOZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373551 | |

| Record name | tert-Butyl methyl(piperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108612-54-0 | |

| Record name | tert-Butyl methyl(piperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-Boc-4-N-Methyl-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Tert-butyl methyl(piperidin-4-yl)carbamate

Multi-Step Synthesis Approaches

The synthesis of this compound is typically achieved through multi-step chemical reactions. A common and foundational method is the nucleophilic substitution route. This process often begins with a piperidin-4-amine derivative which is then reacted with tert-butyl chloroformate. Another approach involves the reaction of 4-aminopiperidine (B84694) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is generally carried out in a solvent like dichloromethane (B109758) (DCE) or tetrahydrofuran (B95107) (THF) under an inert atmosphere. Triethylamine is frequently used as a base to neutralize the hydrochloric acid that is produced during the reaction.

The subsequent step involves the introduction of a methyl group. This can be accomplished through methods such as reductive alkylation, using reagents like formaldehyde (B43269) and sodium cyanoborohydride, or by alkyl halide substitution, for instance, with methyl iodide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃). The reaction conditions for the initial carbamate (B1207046) formation are typically maintained at a temperature range of 0–25°C, and this method can yield between 70–85% of the desired product.

Chemoenzymatic Synthesis Strategies for Chiral Intermediates

Chemoenzymatic strategies have been developed for the synthesis of chiral intermediates of piperidine (B6355638) derivatives, which can be precursors to compounds like this compound. researchgate.net These methods are particularly valuable for establishing specific stereochemical centers, a common challenge in organic synthesis. researchgate.net

One such practical process has been developed for the preparation of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key chiral intermediate for various pharmaceuticals. researchgate.net This strategy utilizes a transaminase (ATA) biocatalyst in a transamination-spontaneous cyclization process starting from commercially available ethyl N-Boc-D-pyroglutamate. researchgate.net This chemoenzymatic approach is noted for being a more streamlined procedure that avoids the use of large quantities of toxic chemicals and hazardous reaction conditions. researchgate.net It is also cost-effective and results in high optical purity, with an enantiomeric excess greater than 99.9%. researchgate.net

Precursor and Intermediate Roles in Complex Organic Synthesis

Utilization as an Intermediate in the Synthesis of Diverse Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural features, including the piperidine ring and the protected amine, make it a versatile building block in medicinal chemistry. For instance, it has been utilized in the development of potential acetylcholinesterase inhibitors for the management of Alzheimer's disease. researchgate.net In one synthetic scheme, this compound was reacted with a specific pyrrolidin-2-one derivative in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 90°C. researchgate.net

The resulting intermediate then undergoes deprotection of the tert-butyl carbamate group, often using a strong acid like 4 M HCl in dioxane, to reveal the secondary amine. researchgate.net This amine can then be further functionalized, for example, through reaction with benzyl (B1604629) bromide and potassium carbonate, to generate a library of novel compounds with potential therapeutic applications. researchgate.net

Derivatization Techniques for Functional Group Introduction and Modification

The tert-butyl carbamate (Boc) group in this compound is a stable protecting group under basic and nucleophilic conditions, which allows for selective modifications at other positions of the molecule. The piperidine nitrogen can undergo nucleophilic substitution reactions. For example, it can be reacted with cyanogen (B1215507) bromide to introduce a cyanomethyl group. vulcanchem.com

The carbamate functional group itself can also be a site for derivatization. Under the right conditions, it can undergo nucleophilic attack by amines or alcohols, leading to the formation of new derivatives. smolecule.com Furthermore, the entire tert-butyl group can be replaced by other functional groups through substitution reactions. The compound can also be oxidized to form the corresponding N-oxides or reduced to yield secondary amines.

Interactive Data Table: Synthetic Parameters

| Reaction Step | Reagents | Solvent | Base | Temperature (°C) | Yield (%) |

| Carbamate Formation | 4-aminopiperidine, di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCE) or Tetrahydrofuran (THF) | Triethylamine (TEA) | 0–25 | 70–85 |

| Methylation | Formaldehyde, Sodium cyanoborohydride | - | - | - | - |

| Methylation (alternative) | Methyl iodide | Dimethylformamide (DMF) | Potassium carbonate (K₂CO₃) | - | - |

| Acetylcholinesterase Inhibitor Synthesis | Pyrrolidin-2-one derivative | Dimethylformamide (DMF) | N,N-Diisopropylethylamine (DIPEA) | 90 | - |

| Deprotection | 4 M HCl in dioxane | Methanol (MeOH) | - | 0 to RT | - |

| Further Functionalization | Benzyl bromide | Dimethylformamide (DMF) | Potassium carbonate (K₂CO₃) | 90 | - |

Applications in Stereoselective Synthesis

The chiral nature of many biologically active molecules necessitates the use of stereoselective synthesis to produce enantiomerically pure compounds. This compound and its derivatives are valuable scaffolds in this field, serving as key intermediates and chiral auxiliaries in the synthesis of complex molecules. Methodologies for achieving stereoselectivity include chemoenzymatic strategies and the use of chiral derivatizing agents.

Recent advancements have highlighted the efficacy of chemoenzymatic processes in constructing chiral piperidine frameworks. A notable strategy involves the use of transaminase (ATA) biocatalysts for the synthesis of key chiral intermediates like tert‐butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate. researchgate.net This method starts from commercially available ethyl N-Boc-D-pyroglutamate and proceeds through a transamination-spontaneous cyclization process, offering a practical and scalable route to the chiral piperidine carbamate. researchgate.net

Another significant application lies in the use of chiral carbamate derivatives as agents for chiral resolution and as building blocks in asymmetric synthesis. For instance, the enantiomers of related piperidine carbamates, such as (R)- and (S)-tert-butyl (piperidin-2-ylmethyl)carbamate, display distinct behaviors in stereoselective reactions. The (R)-isomer is particularly useful in the synthesis of β-amino alcohols, while the (S)-isomer has been reported to provide higher enantiomeric excess (ee) in specific asymmetric hydrogenation reactions. These compounds can also act as chiral derivatizing agents, facilitating the separation and identification of enantiomers through techniques like chiral chromatography, which is crucial in pharmaceutical development.

The synthesis of specific stereoisomers can be achieved by reacting achiral piperidine precursors with chiral reagents. For example, enantiomeric triflate esters have been used to synthesize chiral N-Boc-aminopiperidine derivatives. rsc.org The reaction of 4-Boc-aminopiperidine with chiral triflates leads to the formation of diastereomeric products whose structures can be elucidated and confirmed using techniques such as X-ray crystallography. rsc.org

The enzymatic kinetic resolution (EKR) of racemic carbamates is another powerful tool. While studied on analogous structures like tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, the principles are broadly applicable. Using lipases such as Candida antarctica lipase (B570770) B (CAL-B), racemic mixtures can be resolved with high enantioselectivity (E > 200) to yield optically pure (R)- and (S)-enantiomers. mdpi.com The efficiency of such resolutions can be highly dependent on the solvent and temperature conditions. mdpi.com

Detailed findings from various stereoselective synthesis studies are summarized in the table below.

| Product/Intermediate | Synthetic Method | Key Reagents/Catalysts | Stereoselectivity Outcome | Ref. |

| tert‐Butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate | Chemoenzymatic | Transaminase (ATA) biocatalyst, Ethyl N-Boc-D-pyroglutamate | Synthesis of key chiral intermediate | researchgate.net |

| (S)-tert-butyl (piperidin-2-ylmethyl)carbamate derivative | Asymmetric Hydrogenation | N/A | Higher enantiomeric excess (ee) | |

| (R)-tert-butyl (piperidin-2-ylmethyl)carbamate derivative | β-Amino Alcohol Synthesis | N/A | Dominant product formation | |

| Methyl(2S)-2-{4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}-3-methylbutanoate | Nucleophilic Substitution | (R)-triflate ester, 4-Boc-aminopiperidine | Formation of (S) enantiomer | rsc.org |

| (R)- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Excellent enantioselectivity (E > 200) | mdpi.com |

In Depth Pharmacological Research and Biological Activity Profiling

Scientific investigation has centered on utilizing tert-butyl methyl(piperidin-4-yl)carbamate as a starting material for the synthesis of more complex molecules designed to interact with specific biological targets. The research highlights the versatility of the piperidin-4-ylcarbamate core in creating potent and selective enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition Pathways

Derivatives incorporating the this compound structure have been explored as potential inhibitors of Acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

In one area of research, this compound was used as a key reactant in the synthesis of a series of pyrrolidin-2-one derivatives. researchgate.net These synthesized compounds were found to be potent AChE inhibitors, with some demonstrating inhibitory concentrations (IC₅₀) in the nanomolar range. researchgate.net For instance, derivatives such as 6-chloro-N-(1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)pyridine-3-sulfonamide and N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide showed significant AChE inhibition with an IC₅₀ value of 0.01 µM. researchgate.net

Another multi-target compound, identified as M4 or tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, which contains a related piperidine (B6355638) carbamate (B1207046) moiety, also demonstrated notable AChE inhibitory activity with a reported inhibition constant (Kᵢ) of 0.17 μM.

| Compound | Inhibition Value | Reference |

|---|---|---|

| Pyrrolidin-2-one, Quinoline, and Indolin-2-one Series Derivatives | IC₅₀ = 0.01 µM | researchgate.net |

| M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate) | Kᵢ = 0.17 µM |

β-Secretase 1 (BACE1) Inhibitory Potential

The enzyme β-Secretase 1 (BACE1) is a primary target in Alzheimer's disease research as it initiates the production of amyloid-β (Aβ) peptides, which can accumulate into toxic plaques in the brain. The aforementioned M4 compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, was designed as a multi-target drug and has shown potent inhibition of BACE1. In vitro studies revealed that the M4 compound inhibits BACE1 with an IC₅₀ value of 15.4 nM. This dual-target action, inhibiting both AChE and BACE1, highlights the therapeutic potential of molecules derived from the piperidinyl-carbamate scaffold.

| Compound | Inhibition Value | Reference |

|---|---|---|

| M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate) | IC₅₀ = 15.4 nM |

Heat Shock Protein (Hsp70) Inhibition Mechanisms

As of the current body of scientific literature, there is no prominent research detailing the direct inhibition of Heat Shock Protein 70 (Hsp70) by compounds directly synthesized from this compound. Hsp70 is a molecular chaperone involved in protein folding and has emerged as a drug target for neurodegenerative diseases. While research into Hsp70 inhibitors is active, studies have not specifically highlighted derivatives of this particular starting compound.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition Research

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the signaling pathways of the innate immune system, making it a significant target for treating inflammatory and autoimmune diseases. nih.gov While the piperidinyl-carbamate scaffold is common in medicinal chemistry, current published research on specific IRAK4 inhibitors does not prominently feature derivatives of this compound. Studies on novel IRAK4 inhibitors have explored various chemical structures, but a direct link to this specific precursor has not been established in major studies.

SHP2 Activity Modulation and Associated Biological Consequences

SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in cell growth and differentiation signaling pathways, and its inhibition is a target for cancer therapies. A review of available scientific literature does not indicate that this compound or its direct derivatives have been a significant focus of research for the modulation of SHP2 activity.

Investigations into Other Enzyme Targets

The versatility of the piperidin-4-ylcarbamate scaffold is evident in its use for creating inhibitors of other enzyme systems. For example, the related compound tert-butyl piperidin-4-ylcarbamate has been used as a building block to synthesize novel inhibitors of the NLRP3 inflammasome. mdpi.com In these studies, the piperidine ring was functionalized to create compounds that prevent NLRP3-dependent pyroptosis, a process involved in inflammation. mdpi.com This demonstrates the broader utility of this chemical moiety in developing therapeutics for inflammatory diseases, extending beyond the targets previously discussed.

Receptor Ligand and Signal Transduction Pathway Modulation

The interaction of molecules containing the this compound backbone with biological receptors and their subsequent influence on signal transduction pathways are areas of intensive research. These interactions are fundamental to their potential therapeutic effects in a variety of disease contexts.

Interactions with Central Nervous System Signaling Pathways

Derivatives of tert-butyl piperidinyl carbamate have been shown to interact with key signaling pathways in the central nervous system (CNS). Research into a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, demonstrates modulation of pathways associated with neuroinflammation. In studies involving astrocytes, which are crucial for brain homeostasis, amyloid-beta (Aβ) aggregates were found to induce an inflammatory response. This response involves the activation of Toll-like receptor 4 (TLR4) signaling, which can lead to neuronal cell death. nih.gov The investigation of carbamate derivatives in this context highlights their potential to interfere with such detrimental signaling cascades in neurodegenerative conditions. nih.gov

Modulation of Neurotransmitter Systems

A primary area of investigation for piperidine-based carbamates is the modulation of neurotransmitter systems, particularly the cholinergic system. ijpsi.org A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. ijpsi.orgnih.gov By inhibiting AChE, the levels and duration of action of acetylcholine in the synaptic cleft are increased, which can help alleviate cognitive deficits. nih.gov

The piperidine moiety is a critical structural feature for these inhibitors, as its tertiary nitrogen can become protonated and interact with the anionic site of the AChE enzyme. ijpsi.org Carbamate-based inhibitors, such as rivastigmine, are known to bind to the esteratic part of the enzyme's active site, leading to reversible inhibition. nih.gov Research has focused on synthesizing novel piperidine derivatives that can effectively inhibit AChE, with some compounds demonstrating high selectivity for AChE over butyrylcholinesterase (BuChE), which may reduce peripheral cholinergic side effects. ijpsi.orgrsc.org Kinetic studies of potent derivatives have often revealed a mixed-type inhibition mechanism, suggesting binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. rsc.org

Orexin (B13118510) Receptor Antagonism Studies

The tert-butyl piperidinyl carbamate scaffold is a pivotal intermediate in the synthesis of orexin receptor antagonists. researchgate.netresearchgate.net The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (OX1R and OX2R), is a central regulator of sleep and wakefulness. google.com Antagonism of these receptors is a validated therapeutic approach for the treatment of insomnia. google.com

Numerous N-aroyl cyclic amine derivatives, including those built from piperidine intermediates, have been developed as non-peptide antagonists of orexin receptors. google.com For instance, tert-butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate is a key chiral intermediate used in the synthesis of orexin receptor antagonists. researchgate.net The design of these antagonists often involves structural modifications to skeletons like morphinan, leading to novel compounds with spiro-type piperidine structures that show significant antagonistic activity. elsevierpure.com

NLRP3 Inflammasome Inhibition Pathways

Recent research has identified the tert-butyl piperidinyl carbamate moiety as a valuable building block for the development of inhibitors targeting the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome. mdpi.com The NLRP3 inflammasome is a multiprotein complex in the innate immune system that, upon activation by various danger signals, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Aberrant or prolonged activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases. nih.gov

In the chemical development of novel NLRP3 inhibitors, commercially available tert-butyl piperidin-4-ylcarbamate has been used as a key starting material. mdpi.com In one synthetic pathway, it is reacted to form derivatives bearing a cyanoguanidine residue, which are then evaluated for their ability to inhibit the inflammasome pathway. mdpi.com This highlights the utility of the piperidine-carbamate scaffold in creating molecules that can modulate this critical inflammatory signaling complex.

Comprehensive In Vitro and In Vivo Pharmacological Assessments

The therapeutic potential of compounds derived from this compound is evaluated through a series of rigorous in vitro and in vivo pharmacological tests. These assessments are crucial for determining the biological activity and efficacy in relevant disease models.

Neuroprotective Effects in Disease Models

Derivatives of tert-butyl piperidinyl carbamate have demonstrated significant neuroprotective effects in models of neurodegenerative diseases, particularly Alzheimer's disease. nih.gov A specific derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, known as compound M4, has been extensively studied for its multi-target activity, including β-secretase and acetylcholinesterase inhibition. nih.govresearchgate.net

In Vitro Studies: In an in vitro model of Alzheimer's-related neurotoxicity, primary cultures of astrocytes were exposed to amyloid-beta 1-42 (Aβ₁₋₄₂), which typically causes significant cell death. The protective effects of Compound M4 were assessed by measuring cell viability. Results showed that the compound could prevent astrocyte death promoted by Aβ₁₋₄₂. nih.gov

In Vivo Studies: The neuroprotective effects were further confirmed in an in vivo mouse model of cognitive impairment induced by scopolamine, a muscarinic receptor antagonist that causes memory deficits. The efficacy of Compound M4 was evaluated using behavioral tests that assess different aspects of memory. In the Y-maze test, which measures spatial working memory, and the novel object recognition test, which assesses recognition memory, treatment with the compound showed a reversal of the cognitive deficits induced by scopolamine. nih.gov

| Model | Assay | Compound Tested | Key Finding | Reference |

|---|---|---|---|---|

| In Vitro Alzheimer's Model | Astrocyte viability after Aβ₁₋₄₂ exposure | tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Increased cell viability, preventing astrocyte death. | nih.gov |

| In Vivo Cognitive Impairment Model | Y-Maze Test (Spatial Memory) | tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Reversed scopolamine-induced deficits in spontaneous alternation. | nih.gov |

| In Vivo Cognitive Impairment Model | Novel Object Recognition (Recognition Memory) | tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Restored the ability of mice to discriminate between novel and familiar objects. | nih.gov |

Anticancer Activity of Related Derivatives

The piperidine ring is a common feature in many anticancer agents, and derivatives of this compound have been a focal point of research in oncology. These compounds have demonstrated a range of activities, from direct cytotoxicity against cancer cells to the inhibition of key pathways involved in tumor growth and resistance.

A number of studies have reported on the synthesis and cytotoxic evaluation of piperidine derivatives against a broad spectrum of cancer cell lines. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share a core piperazine (B1678402)/piperidine structure, were tested for their cell growth inhibitory activity. nih.gov These compounds showed significant cytotoxicity against cell lines from various cancers, including liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancers. nih.gov

In another study, novel thiosemicarbazide (B42300) derivatives incorporating a piperidine moiety were examined for their cytotoxic effects on breast cancer cell lines. nih.gov Specifically, 4-benzoylthiosemicarbazides showed potency comparable to the established chemotherapeutic agent chlorambucil (B1668637) in both MDA-MB-231 and MCF-7 cell lines. nih.gov These compounds were also found to act as inhibitors of both topoisomerase I and topoisomerase II, with IC50 values against topo II reaching 50 µM. nih.gov

Furthermore, the discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides identified a new class of antiproliferative agents. nih.gov Optimization of this scaffold led to a compound with a potent GI50 value of 120 nM in an antiproliferative assay, and these derivatives were confirmed to act as tubulin inhibitors. nih.gov

| Compound Class | Cancer Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver, Breast, Colon, Gastric, Endometrial | Significant cell growth inhibitory activity | nih.gov |

| 4-Benzoylthiosemicarbazides (piperidine derivatives) | MDA-MB-231, MCF-7 (Breast) | Potency slightly less than chlorambucil; Topo II IC50 at 50 µM | nih.gov |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate), K562 (Leukemia) | Potent antiproliferative activity (GI50 = 120 nM for optimized compound); Tubulin inhibition | nih.gov |

A significant challenge in cancer chemotherapy is the development of drug resistance. Research into piperidine-based compounds has also addressed this issue. For instance, certain arylamide derivatives containing a piperazine moiety were evaluated for their ability to overcome multidrug resistance (MDR). researchgate.net Co-treatment with the MDR inhibitor verapamil (B1683045) suggested that some of these compounds are not substrates for common resistance mechanisms. doaj.org

In the context of non-small cell lung cancer (NSCLC), resistance to third-generation EGFR inhibitors often involves the C797S mutation. Computational design and subsequent synthesis have led to the discovery of fourth-generation EGFR inhibitors. mdpi.com These compounds, which can incorporate piperidine or piperazine rings, have shown low-nanomolar inhibitory activity against the resistant triple mutant EGFR (d746-750/T790M/C797S) and exhibit high selectivity over the wild-type EGFR. mdpi.com

Derivatives containing the piperidine or piperazine scaffold have shown particular promise in prostate cancer models. A library of naftodipil-based arylpiperazine derivatives was evaluated against prostate cancer cell lines including PC-3, LNCaP, and DU145. nih.gov Similarly, a Quantitative Structure-Activity Relationship (QSAR) study was conducted on arylpiperazine derivatives to predict their anti-proliferative activity against the PC-3 prostate cancer cell line, with molecular docking studies showing interactions with the androgen receptor. nih.gov

The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, initially identified for their antiproliferative effects, were specifically highlighted for their activity in the DU-145 prostate cancer cell line. nih.gov The most active compound from this series was proposed as a new lead for developing chemotherapeutics against prostate cancer. nih.gov Furthermore, other natural and synthetic compounds containing piperidine-like structures have been investigated for their ability to induce cell cycle arrest in prostate cancer cells. For example, menthol (B31143) has been shown to arrest the cell cycle in DU145 cells by down-regulating CDK2, 4, and 6. mdpi.com

The ubiquitin-proteasome system is a critical pathway for protein degradation and is involved in the regulation of cell cycle proteins like Cyclin-Dependent Kinase 2 (CDK2). nih.gov Aberrations in this pathway can lead to diseases such as cancer. nih.gov Research has shown that the ubiquitin-dependent degradation of CDK2 can drive the therapeutic differentiation of acute myeloid leukemia (AML). nih.gov In AML, CDK2 undergoes degradation by the proteasome, a process mediated by the E3 ubiquitin ligase KLHL6, which leads to cell differentiation. nih.govresearchgate.net Inhibiting CDK2 has been shown to induce granulocytic differentiation in AML cell lines and primary patient samples. nih.gov While direct linkage to this compound derivatives in published literature is still emerging, the development of PROTACs (Proteolysis Targeting Chimeras) often utilizes linker structures that can be derived from piperidine scaffolds to bring a target protein (like CDK2) and an E3 ligase into proximity, thereby inducing targeted degradation.

Development as Anti-Alzheimer's Disease Agents

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands (MTDLs). nih.gov The piperidine and piperazine scaffolds are key components in many compounds designed to combat AD.

One such derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, was designed as a multi-target agent. nih.gov In vitro studies demonstrated its ability to inhibit both β-secretase 1 (BACE1) with an IC50 of 15.4 nM and acetylcholinesterase (AChE) with a Ki of 0.17 μM, two key enzymes in AD pathology. nih.gov This compound also showed potential in preventing the aggregation of amyloid-beta peptides. nih.gov

Another study focused on a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives. nih.gov These compounds were evaluated for their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, showed exceptionally potent and selective inhibition of BChE with a Ki of 1.6 nM. nih.gov

| Compound Derivative | Target | Inhibitory Activity | Reference |

|---|---|---|---|

| tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | β-secretase 1 (BACE1) | IC50 = 15.4 nM | nih.gov |

| Acetylcholinesterase (AChE) | Ki = 0.17 µM | ||

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Acetylcholinesterase (AChE) | Ki = 10.18 µM (selective for AChE) | nih.gov |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Butyrylcholinesterase (BChE) | Ki = 1.6 nM (highly selective for BChE) | nih.gov |

Antimicrobial Efficacy and Mechanisms

Derivatives based on the piperidine and piperazine structures have also been explored for their antimicrobial properties. New piperidinium (B107235) cationic surfactants containing a carbamate fragment have been synthesized and studied. nih.gov These compounds demonstrated high bactericidal and fungicidal activity against a wide range of pathogenic microorganisms, including resistant forms. nih.gov The inclusion of the carbamate moiety was also found to decrease the hemolytic activity of these surfactants, suggesting improved biocompatibility. nih.gov

In a different study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against important plant pathogens. nih.gov Several of these compounds showed potent activity against bacteria like Xanthomonas axonopodis pv. vesicatoria and fungi such as Alternaria solani and Fusarium solani, with efficacy comparable to or greater than standard antimicrobial agents. nih.gov Structure-activity relationship studies indicated that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences the antimicrobial activity. nih.gov

Antioxidant Activity Investigations

There is a significant gap in the scientific literature regarding the direct evaluation of "this compound" for any intrinsic antioxidant properties. Standard in-vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this specific compound.

While the broader class of piperidine-containing compounds has been a subject of interest for their potential antioxidant activities, these findings are not directly transferable to "this compound". For instance, a structurally related but more complex molecule, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, was found to exhibit poor antioxidant effects in its investigations. nih.gov This suggests that the foundational piperidine carbamate structure may not inherently possess strong antioxidant capabilities.

Table 1: Antioxidant Activity Data for this compound

| Assay Type | IC50/EC50 Value | Remarks |

| DPPH Radical Scavenging | Data not available | No studies found. |

| ABTS Radical Scavenging | Data not available | No studies found. |

| Superoxide Dismutase (SOD)-like Activity | Data not available | No studies found. |

| Hydroxyl Radical Scavenging | Data not available | No studies found. |

This table is for illustrative purposes and highlights the absence of available data.

Structure Activity Relationship Sar and Mechanistic Elucidation

Elucidation of Molecular Interaction Mechanisms

A deep understanding of the molecular interactions between a compound and its biological target is crucial for rational drug design. For derivatives of tert-butyl methyl(piperidin-4-yl)carbamate, a variety of experimental and computational methods have been employed to clarify these interactions.

Binding affinity assays are critical for determining the strength of the interaction between a ligand and its receptor. Such studies have been pivotal in the development of compounds derived from this compound. For example, in the quest for novel acetylcholinesterase (AChE) inhibitors for the potential management of Alzheimer's disease, a series of pyrrolidin-2-one derivatives were synthesized and evaluated. researchgate.net The binding affinities of these compounds underscore the importance of specific structural features for potent enzyme inhibition.

| Compound Derivative | Target | Binding Affinity (IC50) |

|---|---|---|

| Pyrrolidin-2-one Derivative 1 | Acetylcholinesterase (AChE) | Value A |

| Pyrrolidin-2-one Derivative 2 | Acetylcholinesterase (AChE) | Value B |

This table is illustrative. Specific binding affinity values from the referenced study would be inserted here to demonstrate the quantitative impact of structural changes.

Molecular docking simulations offer a computational lens to visualize the binding of a ligand to a protein's active site. These simulations have been instrumental in understanding the interactions of this compound derivatives with their biological targets. For instance, in the design of novel AChE inhibitors, docking studies have shown that the piperidine (B6355638) ring can fit into the enzyme's gorge, while other parts of the molecule form critical interactions with key amino acid residues. researchgate.net

Key interactions often observed in docking studies include:

Hydrogen Bonds: The carbamate (B1207046) group's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The tert-butyl group and the piperidine ring's carbon framework frequently engage in van der Waals forces with non-polar residues of the target protein.

Pi-Pi Stacking: Aromatic rings, if introduced as substituents, can interact with aromatic residues like tryptophan and tyrosine in the binding site.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, revealing conformational changes over time. For derivatives of this compound, MD simulations have been used to assess the stability of the docked pose and the flexibility of the ligand within the binding site. researchgate.net These studies can confirm that the ligand remains stably bound in the active site and can highlight the key interactions that are maintained throughout the simulation, providing stronger evidence for the proposed binding mode.

Influence of Structural Modifications on Biological Activity and Selectivity

The biological activity and selectivity of a compound are intrinsically tied to its chemical architecture. Systematic modifications to the this compound scaffold allow for the fine-tuning of its pharmacological properties.

The piperidine ring is a prevalent scaffold in medicinal chemistry, offering a versatile framework for structural diversification. ajchem-a.comnih.gov Alterations to the piperidine ring of this compound derivatives can significantly modulate their biological effects. nih.govmdpi.com For example, the nature and position of substituents on the piperidine ring have been shown to strongly influence the inhibitory activity against various enzymes. nih.gov Studies on different classes of piperidine derivatives have demonstrated that even small changes, such as the position of a substituent, can lead to substantial differences in biological activity. nih.gov

| Substituent on Piperidine Ring | Effect on Biological Activity |

|---|---|

| Small alkyl groups | May enhance hydrophobic interactions. |

| Aromatic groups | Can introduce pi-pi stacking interactions. |

| Hydrogen bond donors/acceptors | Can form additional hydrogen bonds with the target. |

Comparative Analysis with Structurally Related Compounds to Delineate Unique Aspects

The core structure of piperidine and its derivatives is a common motif in a wide range of biologically active compounds, including antioxidants, anticancer agents, and treatments for Alzheimer's disease. researchgate.net The addition of a carbamate group at the 4-position of the piperidine ring, as seen in the target compound, is a key structural feature that influences its pharmacological properties.

For instance, in a series of 4-aminopiperidine (B84694) derivatives developed as antifungal agents, the nature of the substituent on the piperidine nitrogen and the amino group at the 4-position were found to be critical for activity. mdpi.com While not a direct analog, this study underscores the importance of substitutions on the piperidine ring. In one study, it was noted that substituting the piperidine nitrogen with benzyl (B1604629) or methyl groups can affect the steric bulk, which in turn influences binding to targets like G protein-coupled receptors (GPCRs) or ion channels.

Furthermore, a comparison with tert-butyl piperidin-4-ylcarbamate, which lacks the methyl group on the carbamate nitrogen, suggests that this methylation could influence the compound's hydrogen bonding capacity and conformational flexibility, potentially leading to altered binding affinities for its targets. Another related compound, tert-butyl (piperidin-4-ylmethyl)carbamate, where the carbamate is attached via a methylene (B1212753) linker, would present a different spatial arrangement of the carbamate group relative to the piperidine ring, likely impacting receptor interactions. nih.gov

The table below presents a comparative overview of this compound and some of its structurally related compounds.

| Compound Name | Structural Difference from Target Compound | Potential Impact on Activity |

| tert-butyl piperidin-4-ylcarbamate | Lacks the methyl group on the carbamate nitrogen. | May alter hydrogen bonding capacity and conformational flexibility. |

| tert-butyl (piperidin-4-ylmethyl)carbamate | Carbamate group is attached via a methylene linker. | Different spatial arrangement of the carbamate group could affect receptor binding. nih.govnih.gov |

| tert-butyl N-(4-methylpiperidin-4-yl)carbamate | Methyl group is at the 4-position of the piperidine ring instead of the carbamate nitrogen. | Introduces a chiral center and alters the substitution pattern on the piperidine ring, potentially affecting target selectivity. nih.gov |

| 1-Benzyl-N-dodecylpiperidin-4-amine | Lacks the carbamate group and has different substituents on the piperidine nitrogen and the 4-amino group. | Demonstrates the influence of N-alkylation and piperidine N-substitution on antifungal activity. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For example, a QSAR study on a series of furan-pyrazole piperidine derivatives with Akt1 inhibitory activity utilized 3D and 2D autocorrelation descriptors selected by a genetic algorithm to build a multiple linear regression (MLR) model. nih.gov This model successfully correlated the structural features with the half-maximal inhibitory concentration (IC50). nih.gov The robustness and predictive power of the model were validated internally and externally, demonstrating the utility of this approach. nih.gov

In another study on N-(4-aminocarbonylpiperazinyl) (thio)phosphoramide derivatives as cholinesterase inhibitors, a QSAR model was developed using density functional theory (DFT) calculated descriptors. nih.gov This model highlighted the importance of the electrophilicity parameter in describing the anti-cholinesterase activity. nih.gov

A hypothetical QSAR study on a series of analogs of this compound would involve the following steps:

Data Set Preparation: A series of structurally diverse analogs would be synthesized, and their biological activity (e.g., IC50 values against a specific target) would be determined.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a QSAR model correlating the descriptors with the biological activity.

Model Validation: The predictive ability of the model would be rigorously assessed using internal and external validation techniques.

The table below illustrates the types of descriptors that could be relevant in a QSAR study of piperidine carbamate derivatives.

| Descriptor Type | Example Descriptor | Potential Relevance to Activity |

| Constitutional | Molecular Weight | Can influence bioavailability and transport properties. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | Affects how the molecule interacts with the receptor surface. |

| Electronic | Dipole Moment | Influences electrostatic interactions with the target. |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, which is crucial for membrane permeability. |

By applying such QSAR methodologies, it would be possible to predict the biological activity of novel derivatives of this compound and guide the synthesis of more potent and selective compounds.

Preclinical Development Strategies and Therapeutic Potential Assessment

Applications in Modern Drug Discovery and Development Pipelines

Tert-butyl methyl(piperidin-4-yl)carbamate is a key intermediate in the development of therapeutic agents across multiple disease areas. Its utility stems from the piperidine (B6355638) moiety, a common feature in many approved drugs, and the tert-butyloxycarbonyl (Boc) protecting group, which allows for controlled, stepwise chemical modifications.

One of the primary applications of this compound is in the synthesis of G protein-coupled receptor (GPCR) ligands. GPCRs are a large family of membrane proteins that are major drug targets. uni.lu The piperidine scaffold is a common motif in ligands that bind to these receptors. For instance, derivatives of this compound are used as intermediates in the preparation of dopamine (B1211576) D3 receptor ligands, which are of interest for treating neurological and psychiatric disorders.

The scaffold is also integral to the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. researchgate.net The piperidine nitrogen of this compound can be functionalized to create covalent inhibitors that bind to kinases like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).

Furthermore, this carbamate (B1207046) derivative has been explored for its potential in developing neuroprotective agents, particularly for Alzheimer's disease. Some studies have indicated that compounds derived from this scaffold can act as inhibitors of both β-secretase and acetylcholinesterase, two key enzymes involved in the pathology of Alzheimer's disease. nih.gov The development of piperidine-based compounds for neurodegenerative diseases is an active area of research, with a focus on creating molecules that can effectively cross the blood-brain barrier. nih.govnews-medical.netresearchgate.net

The Boc group in this compound also facilitates its use in prodrug design. A prodrug is an inactive compound that is converted into an active drug in the body. The Boc group can be designed to be cleaved under specific physiological conditions, such as a change in pH, allowing for the controlled release of the active amine.

Table 1: Applications of this compound in Drug Discovery

| Therapeutic Area | Target Class | Example Application |

|---|---|---|

| Neurology | GPCRs | Synthesis of dopamine D3 receptor ligands |

| Oncology | Kinases | Development of BTK and EGFR inhibitors |

| Neurodegenerative Diseases | Enzymes | β-secretase and acetylcholinesterase inhibitors for Alzheimer's disease |

| General | Prodrugs | pH-sensitive release of active amines |

Rational Design and Synthesis of Novel Bioactive Molecules Incorporating the Scaffold

The rational design of new drugs based on the this compound scaffold involves a deep understanding of structure-activity relationships (SAR). Medicinal chemists systematically modify the structure of the lead compound to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Computational modeling and fragment-based drug discovery are increasingly being used to guide the rational design of piperidine-containing molecules. These techniques allow researchers to predict how a molecule will bind to its target and to identify new fragments that can be incorporated into the scaffold to improve its activity.

The synthesis of derivatives of this compound often involves several key steps. The Boc-protected amine allows for selective reactions at other positions of the piperidine ring. For example, the piperidine nitrogen can be alkylated or acylated to introduce new functional groups. The Boc group can then be removed under acidic conditions to liberate the secondary amine, which can be further modified.

Several synthetic strategies have been developed for the efficient preparation of piperidine-4-yl-carbamates. These include reductive amination of a ketone precursor followed by protection of the resulting amine. epa.gov Chemoenzymatic methods are also being explored to create chiral piperidine derivatives with high stereoselectivity. acs.org The synthesis of the carbamate moiety itself can be achieved through various methods, including the reaction of an amine with a chloroformate or a dicarbonate (B1257347). nih.govepa.gov

Table 2: Key Synthetic Reactions Involving this compound

| Reaction Type | Reagents and Conditions | Purpose |

|---|---|---|

| N-Alkylation/N-Acylation | Alkyl halide or acyl chloride, base | Functionalization of the piperidine nitrogen |

| Boc Deprotection | Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) | Removal of the Boc protecting group to reveal the secondary amine |

| Reductive Amination | Ketone precursor, reducing agent, amine | Formation of the piperidine ring |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc2O), base | Introduction of the Boc-protected carbamate group |

Current Research Challenges and Future Directions in Therapeutic Exploration

Despite its utility, there are several challenges associated with the use of this compound and its derivatives in drug discovery. One of the main challenges is achieving stereoselectivity during the synthesis of substituted piperidines. Many biological targets are chiral, and only one enantiomer of a drug may be active or have the desired pharmacological profile. The development of new catalytic methods for the asymmetric synthesis of piperidines is an important area of research. nih.gov

Another challenge is the potential for the formation of byproducts during the synthesis and deprotection steps. The conditions required to remove the Boc group can sometimes lead to the degradation of other functional groups in the molecule. The development of milder and more selective deprotection methods is therefore desirable.

The future of therapeutic exploration involving the this compound scaffold lies in the development of more sophisticated and targeted therapies. This includes the design of multi-target-directed ligands, which are single molecules that can interact with multiple biological targets simultaneously. This approach could be particularly useful for complex diseases like Alzheimer's, where multiple pathological pathways are involved.

There is also a growing interest in the use of piperidine scaffolds in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that can recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The piperidine moiety can serve as a ligand for the E3 ligase, while the other end of the molecule is attached to a ligand for the target protein.

Furthermore, the development of novel synthetic methodologies that allow for the rapid and efficient diversification of the piperidine scaffold will be crucial for exploring new chemical space and identifying novel drug candidates. researchgate.net This includes the use of late-stage functionalization techniques, which allow for the modification of complex molecules at a late stage in the synthesis.

Q & A

Basic Question: What are the optimized synthetic routes for Tert-butyl methyl(piperidin-4-yl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves coupling a piperidin-4-amine derivative with a tert-butyl carbamate-protecting group. Key steps include:

- Condensation and Protection: Reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCE) or THF under inert conditions, using triethylamine (TEA) as a base to deprotonate the amine .

- Methylation: Introducing the methyl group via reductive alkylation (e.g., using formaldehyde and sodium cyanoborohydride) or alkyl halide substitution (e.g., methyl iodide in DMF with K₂CO₃) .

Critical Parameters:

- Solvent Choice: Polar aprotic solvents (DCE, THF) enhance reaction homogeneity, while DMF accelerates alkylation but may require post-reaction purification.

- Catalysts: TEA improves Boc protection efficiency, while NaBH(OAc)₃ stabilizes intermediates during reductive amination .

- Yield Optimization: Yields range from 70–85%, with purity >95% achievable via silica gel chromatography or recrystallization from ethyl acetate/hexane .

Advanced Question: How can stability issues of this compound under acidic/basic conditions be mitigated during synthesis?

Methodological Answer:

The tert-butyl carbamate group is labile under strong acids (e.g., TFA) or bases (e.g., NaOH), leading to deprotection. Strategies include:

- pH Control: Maintain neutral to mildly acidic conditions (pH 4–6) during reactions to prevent premature cleavage .

- Alternative Protecting Groups: For downstream modifications, consider stable alternatives like Fmoc (fluorenylmethyloxycarbonyl) under basic conditions.

- In Situ Stabilization: Additives like 2,6-lutidine or Hünig’s base can scavenge protons in acidic environments, preserving the Boc group .

Data Contradiction Note:

While suggests stability under ambient conditions, highlights gaps in long-term stability data. Researchers should validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the piperidine ring (δ 1.4–1.5 ppm for tert-butyl protons; δ 3.0–3.5 ppm for N-methyl and piperidine CH₂ groups) .

- Mass Spectrometry (ESI-MS): Look for [M+H]+ at m/z 229.18 (C₁₂H₂₄N₂O₂) with isotopic patterns matching the molecular formula .

- HPLC-PDA: Use a C18 column (ACN/water gradient) to assess purity (>98% at 254 nm) and detect hydrolytic byproducts .

Advanced Question: How can stereochemical impurities or diastereomers be resolved during synthesis?

Methodological Answer:

- Chiral HPLC: Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (Rf ~0.3–0.5) .

- Circular Dichroism (CD): Detect optical activity in the piperidine ring (λ ~210–230 nm) to confirm stereochemical integrity .

- Crystallography: Co-crystallize with resolving agents (e.g., L-tartaric acid) for X-ray diffraction-based confirmation .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical evaluation .

- Storage: Store at 2–8°C under nitrogen to prevent hydrolysis; avoid light and moisture .

Advanced Question: How can conflicting toxicology data (e.g., acute vs. chronic toxicity) be addressed in preclinical studies?

Methodological Answer:

- In Vitro Assays: Conduct Ames tests (OECD 471) for mutagenicity and MTT assays (IC₅₀) in HEK293 cells to assess cytotoxicity .

- In Vivo Studies: Use rodent models (OECD 420) for acute oral toxicity (LD₅₀ >2000 mg/kg) and 28-day repeated-dose studies to identify NOAEL .

- Data Reconciliation: Cross-validate results with structural analogs (e.g., tert-butyl piperidine derivatives) to resolve contradictions .

Basic Question: What are the pharmacological applications of this compound in drug discovery?

Methodological Answer:

- GPCR Targeting: Acts as an intermediate in synthesizing dopamine D3 receptor ligands (e.g., via Suzuki coupling to aryl halides) .

- Kinase Inhibitors: Functionalize the piperidine nitrogen for covalent binding to BTK or EGFR kinases .

- Prodrug Design: The Boc group enables controlled release of active amines in vivo (e.g., pH-sensitive anticancer agents) .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies (AutoDock Vina): Model the piperidine ring’s interaction with Hsp90’s ATP-binding pocket (PDB: 1UY8) to estimate binding affinity (ΔG < -8 kcal/mol) .

- MD Simulations (GROMACS): Simulate solvation dynamics in explicit water (TIP3P) to assess conformational stability over 100 ns trajectories .

- QSAR: Use MOE descriptors (logP, polar surface area) to correlate structural features with IC₅₀ values in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.